Cas no 808127-76-6 (4-Bromo-6-hydroxyisoindolin-1-one)

4-Bromo-6-hydroxyisoindolin-1-one is a versatile heterocyclic compound characterized by its bromo and hydroxy substituents. This compound exhibits significant reactivity in organic synthesis, facilitating the formation of various functionalized isoindolines. Its unique structure and substituents make it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
4-Bromo-6-hydroxyisoindolin-1-one structure
808127-76-6 structure
Product name:4-Bromo-6-hydroxyisoindolin-1-one
CAS No:808127-76-6
MF:C8H6BrNO2
MW:228.042741298676
MDL:MFCD13177806
CID:1040526

4-Bromo-6-hydroxyisoindolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-hydroxyisoindolin-1-one
    • 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
    • 4-bromo-6-hydroxy-2,3-dihydroisoindol-1-one
    • 1H-Isoindol-1-one, 4-broMo-2,3-dihydro-6-hydroxy-
    • 4-Bromo-2,3-dihydro-6-hydroxy-1H-isoindol-1-one (ACI)
    • MDL: MFCD13177806
    • Inchi: 1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12)
    • InChI Key: BQPRSUFYMWPKEI-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=C(C=2)O)Br)CN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0

4-Bromo-6-hydroxyisoindolin-1-one Security Information

4-Bromo-6-hydroxyisoindolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H52560-250mg
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 95%
250mg
¥2786.0 2023-09-07
eNovation Chemicals LLC
D516493-250mg
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-hydroxy-
808127-76-6 95%
250mg
$318 2024-06-05
TRC
B293175-25mg
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6
25mg
$ 160.00 2022-06-07
Fluorochem
230287-1g
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 95%
1g
£1030.00 2022-02-28
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB39736-1g
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 97%
1g
9160.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB39736-0.1g
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 97%
0.1g
1831.00 2021-06-01
A2B Chem LLC
AC43354-10mg
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 >97%
10mg
$241.00 2023-12-30
Aaron
AR0058ME-1g
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 95%
1g
$791.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112527-1g
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 95%
1g
¥9353.00 2024-07-28
A2B Chem LLC
AC43354-1g
4-Bromo-6-hydroxyisoindolin-1-one
808127-76-6 96%
1g
$717.00 2024-04-19

Additional information on 4-Bromo-6-hydroxyisoindolin-1-one

4-Bromo-6-hydroxyisoindolin-1-one (CAS No. 808127-76-6): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

4-Bromo-6-hydroxyisoindolin-1-one (CAS No. 808127-76-6) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindolinones, which are known for their diverse biological properties and applications in drug discovery.

The molecular structure of 4-Bromo-6-hydroxyisoindolin-1-one is characterized by a bromine atom at the 4-position and a hydroxyl group at the 6-position of the isoindolinone ring. These functional groups play crucial roles in determining the compound's reactivity and biological activity. The presence of the bromine atom introduces halogen bonding capabilities, which can enhance interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding, further modulating the compound's binding affinity and selectivity.

In recent years, there has been a growing interest in the synthesis and biological evaluation of 4-Bromo-6-hydroxyisoindolin-1-one. Various synthetic routes have been developed to access this compound, including multistep processes involving bromination and hydroxylation reactions. One notable synthetic method involves the reaction of 6-hydroxyisoindolin-1-one with bromine or a brominating agent to introduce the bromine substituent at the 4-position. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The biological activities of 4-Bromo-6-hydroxyisoindolin-1-one have been extensively studied, revealing its potential as a lead compound for drug development. Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway and the MAPK/ERK pathway.

Beyond its antiproliferative properties, 4-Bromo-6-hydroxyisoindolin-1-one has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its direct biological activities, 4-Bromo-6-hydroxyisoindolin-1-one has been used as a building block in the synthesis of more complex molecules with enhanced therapeutic potential. For example, researchers have explored the modification of this compound by introducing additional functional groups or linking it to other pharmacophores to improve its potency and selectivity. These efforts have led to the development of several novel derivatives with improved pharmacological profiles.

The pharmacokinetic properties of 4-Bromo-6-hydroxyisoindolin-1-one have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and stability in physiological conditions, which are essential characteristics for a drug candidate.

To further advance the development of 4-Bromo-6-hydroxyisoindolin-1-one, ongoing research is focused on optimizing its chemical structure to enhance its therapeutic index and reduce potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding modes and identify key interactions with target proteins. These insights are guiding rational design strategies to create more potent and selective analogs.

In conclusion, 4-Bromo-6-hydroxyisoindolin-1-one (CAS No. 808127-76-6) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features make it an attractive lead for drug discovery efforts targeting cancer, inflammation, and other diseases. Continued research into its synthesis, biological evaluation, and pharmacological optimization will likely uncover new opportunities for therapeutic intervention.

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